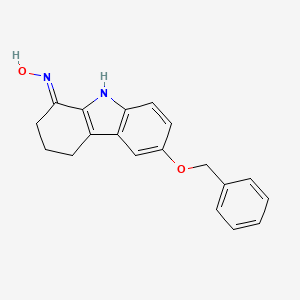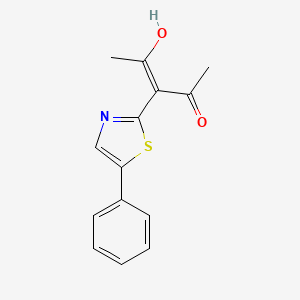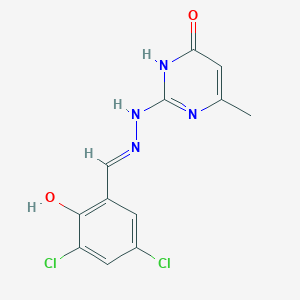![molecular formula C17H18N6O B3723130 2-methyl-4-[(E)-C-methyl-N-[[6-(4-methylpyrazol-1-yl)pyrimidin-4-yl]amino]carbonimidoyl]phenol](/img/structure/B3723130.png)
2-methyl-4-[(E)-C-methyl-N-[[6-(4-methylpyrazol-1-yl)pyrimidin-4-yl]amino]carbonimidoyl]phenol
Overview
Description
2-methyl-4-[(E)-C-methyl-N-[[6-(4-methylpyrazol-1-yl)pyrimidin-4-yl]amino]carbonimidoyl]phenol is a complex organic compound that features a pyrazole and pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-[(E)-C-methyl-N-[[6-(4-methylpyrazol-1-yl)pyrimidin-4-yl]amino]carbonimidoyl]phenol typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium or platinum complexes and may involve high temperatures and pressures to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-[(E)-C-methyl-N-[[6-(4-methylpyrazol-1-yl)pyrimidin-4-yl]amino]carbonimidoyl]phenol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-methyl-4-[(E)-C-methyl-N-[[6-(4-methylpyrazol-1-yl)pyrimidin-4-yl]amino]carbonimidoyl]phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-methyl-4-[(E)-C-methyl-N-[[6-(4-methylpyrazol-1-yl)pyrimidin-4-yl]amino]carbonimidoyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved often include signal transduction cascades that regulate cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- (2-[4-Methylpyrazol-1-yl]phenyl)platinum(II)
- 5-Amino-pyrazoles
Uniqueness
Compared to similar compounds, 2-methyl-4-[(E)-C-methyl-N-[[6-(4-methylpyrazol-1-yl)pyrimidin-4-yl]amino]carbonimidoyl]phenol stands out due to its unique combination of pyrazole and pyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-methyl-4-[(E)-C-methyl-N-[[6-(4-methylpyrazol-1-yl)pyrimidin-4-yl]amino]carbonimidoyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O/c1-11-8-20-23(9-11)17-7-16(18-10-19-17)22-21-13(3)14-4-5-15(24)12(2)6-14/h4-10,24H,1-3H3,(H,18,19,22)/b21-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDCMUIKXIFHOL-FYJGNVAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=NNC2=CC(=NC=N2)N3C=C(C=N3)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C(=N/NC2=CC(=NC=N2)N3C=C(C=N3)C)/C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B3723056.png)

![5-(diethylamino)-2-[(Z)-1,2,4-triazol-4-yliminomethyl]phenol](/img/structure/B3723065.png)
![2-[(E)-[(1H-INDOL-3-YL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B3723076.png)

![4-[(E)-[(2,4,6-trichlorophenyl)hydrazinylidene]methyl]phenol](/img/structure/B3723090.png)
![N'-[(E)-(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]-1H,4H,5H,6H-CYCLOPENTA[C]PYRAZOLE-3-CARBOHYDRAZIDE](/img/structure/B3723098.png)
![2-[[(2-Benzoyl-4-chloro-phenyl)amino]methylidene]indene-1,3-dione](/img/structure/B3723104.png)
![N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B3723112.png)
![2-[(2E)-2-[(4-butoxyphenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B3723134.png)
![2-[(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B3723146.png)
![2-[(2E)-2-[1-(4-butylphenyl)ethylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B3723151.png)

